molecular formula C14H6Br2O2 B038369 2,7-Dibromophenanthrene-9,10-dione CAS No. 84405-44-7

2,7-Dibromophenanthrene-9,10-dione

Cat. No.: B038369
CAS No.: 84405-44-7
M. Wt: 366 g/mol
InChI Key: LTZIIBSPYWTOQV-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure . This compound can form quinoxalines via condensation with diamines . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of this compound involves its bromo-function groups at the 2,7-positions, which give rise to further C-C formation reactions to extend conjugation to its core structure . It can form quinoxalines via condensation with diamines . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.

Preparation Methods

2,7-Dibromophenanthrene-9,10-dione can be synthesized through several methods. One common synthetic route involves the bromination of phenanthrenequinone. In a typical procedure, phenanthrenequinone is dissolved in concentrated sulfuric acid, and N-bromosuccinimide (NBS) is added slowly at 0°C. The reaction mixture is stirred for 2 hours, then poured into ice water, and the resulting solid is filtered and recrystallized from dimethyl sulfoxide to obtain this compound with a yield of 50% .

Chemical Reactions Analysis

2,7-Dibromophenanthrene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination and various diamines for condensation reactions. Major products formed include extended conjugated systems and quinoxaline derivatives .

Properties

IUPAC Name

2,7-dibromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIIBSPYWTOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295502
Record name 2,7-dibromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84405-44-7
Record name 84405-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-dibromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromophenanthrene-9,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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